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molecular formula C6H5ClN2O4S B8686333 5-(Aminosulfonyl)-2-chloronicotinic acid

5-(Aminosulfonyl)-2-chloronicotinic acid

Cat. No. B8686333
M. Wt: 236.63 g/mol
InChI Key: MGOGFBJLTZZURM-UHFFFAOYSA-N
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Patent
US07645771B2

Procedure details

2-Chloro-5-(chlorosulfonyl)nicotinic acid (400 mg, 1.56 mmol) was stirred in a slurry of ice and excess ammonium hydroxide was added at 0° C. and stirred until all of the ice had melted. The resulting solution was evaporated to afford a white solid 5-(aminosulfonyl)-2-chloronicotinic acid. MS ES+ 237 (M+H). 1H NMR (400 MHz, DMSO-D6) δ ppm 8.1 (dd, J=2.6, 0.9 Hz, 1H), 8.6 (m, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[NH4+:16]>>[NH2:16][S:11]([C:8]1[CH:9]=[N:10][C:2]([Cl:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5])(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C=1C=NC(=C(C(=O)O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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